molecular formula C17H18N2O3 B2939686 ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate CAS No. 1164486-00-3

ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate

Cat. No.: B2939686
CAS No.: 1164486-00-3
M. Wt: 298.342
InChI Key: BYZVOSQYKHOXMK-MDZDMXLPSA-N
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Description

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate is a pyridazine derivative featuring a styryl group at the 3-position of the pyridazinyl ring and an ethyl propanoate ester side chain.

Properties

IUPAC Name

ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]pyridazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-17(21)13(2)19-16(20)12-11-15(18-19)10-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZVOSQYKHOXMK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C=CC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester group can be hydrolyzed to form carboxylic acids, and the styryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, while substitution reactions may require specific catalysts or solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The styryl group can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Structural Features

Key Compounds:

Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate Substituents: Methyl group at the 3-position. Molecular Formula: C₁₀H₁₄N₂O₃; Molecular Weight: 210.23 . Structure: Lacks the conjugated styryl system, reducing electronic delocalization compared to the target compound.

Pyraflufen-ethyl and Quizalofop-P-ethyl Substituents: Benzoxazolyl or quinoxalinyl groups attached to phenoxy moieties. Molecular Complexity: Higher molecular weights (e.g., pyraflufen-ethyl: C₁₈H₁₅ClF₃NO₅) due to aromatic heterocycles, enhancing pesticidal activity .

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Core Structure: Pyran ring with amino, cyano, and phenyl groups.

Structural Comparison Table:
Compound Core Structure 3-Position Substituent Key Functional Groups Molecular Weight
Target Compound Pyridazinyl Styryl (C₆H₅-CH=CH-) Ethyl propanoate Not Available
Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate Pyridazinyl Methyl (-CH₃) Ethyl propanoate 210.23
Pyraflufen-ethyl Phenoxy-propanoate Benzoxazolyl Chloro, trifluoromethyl ~434.8 (calc.)
Compound 11b Pyran Amino-hydroxy-pyrazolyl Cyano, amino, phenyl Not Available

Reactivity Insights :

  • The styryl group in the target compound may enhance reactivity in photochemical or cycloaddition reactions due to conjugation, unlike the methyl analog’s inertness.
  • Pesticidal compounds (e.g., pyraflufen-ethyl) rely on electron-withdrawing groups (e.g., -Cl, -CF₃) for stability and target binding .

Physical and Chemical Properties

  • Thermal Stability: Methyl groups (e.g., in ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate) may enhance thermal stability over styryl derivatives due to reduced steric strain.
  • Spectroscopic Data : For methyl analogs, ¹H-NMR signals for methyl hydrogens appear at δ 1.91 (s, 3H), while styryl hydrogens would show complex splitting patterns (δ 6.5–7.5 ppm) .

Biological Activity

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by a pyridazine ring with a styryl group and an ethyl propanoate moiety. The molecular formula is C14H15N2O3C_{14}H_{15}N_{2}O_{3}, and its molecular weight is approximately 255.29 g/mol.

PropertyValue
Molecular FormulaC14H15N2O3C_{14}H_{15}N_{2}O_{3}
Molecular Weight255.29 g/mol
Boiling PointPredicted ~ 473.9 °C
Density~ 1.16 g/cm³

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's role in promoting programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
  • Modulation of Signaling Pathways : It appears to interfere with signaling pathways that regulate cell survival and proliferation in cancer cells.
  • Reduction of Reactive Oxygen Species (ROS) : The compound may reduce oxidative stress, contributing to its anti-inflammatory effects.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialEffective against S. aureus, E. coli ,
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate?

  • Methodological Answer : A robust synthetic route typically involves refluxing intermediates in ethanol with catalysts like sodium acetate, followed by purification via crystallization or flash chromatography. For example, pyridazine derivatives are synthesized by reacting carbohydrazide with substituted phenyl precursors under reflux for 6 hours, followed by solvent distillation and crystallization . Optimizing stoichiometry and reaction time is critical to avoid side products.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl groups at ~1700 cm⁻¹). X-ray crystallography, as used in pyridazine derivative studies, provides definitive structural confirmation .

Q. How should researchers handle stability concerns during synthesis or storage?

  • Methodological Answer : Store the compound in inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent oxidation or hydrolysis. Monitor decomposition via accelerated stability studies using HPLC under varying pH, temperature, and humidity. Avoid exposure to incompatible materials (e.g., strong oxidizers) as noted in safety data .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when confirming the compound’s structure?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Use 2D-NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions). For unresolved issues, recrystallize the compound and reacquire spectra under standardized conditions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Step 1 : Optimize reaction time and temperature (e.g., 80°C reflux for 6 hours) to maximize intermediate formation .
  • Step 2 : Use gradient elution in flash chromatography (e.g., pet-ether:EtOAC 70:30) to improve separation efficiency .
  • Step 3 : Employ design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .

Q. What in vitro models are suitable for assessing the compound’s biological activity?

  • Methodological Answer :

  • Cytotoxicity : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays under normoxic and hypoxic conditions to evaluate selective toxicity .
  • Enzyme Inhibition : Screen against target enzymes (e.g., angiotensin-converting enzyme for antihypertensive activity) using fluorometric or colorimetric assays .
  • Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) and apply statistical tools (ANOVA) to validate significance .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to predict affinity and active sites.
  • QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies, logP) with biological data to guide structural modifications .

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